molecular formula C20H18FN7O B2353737 3-({1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrazine-2-carbonitrile CAS No. 2380188-10-1

3-({1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrazine-2-carbonitrile

Cat. No.: B2353737
CAS No.: 2380188-10-1
M. Wt: 391.41
InChI Key: JCXUFFSVWZFBFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrazine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazine ring substituted with a carbonitrile group and an azetidine ring, which is further substituted with a pyrimidine ring containing a fluoro and methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-({1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent. Substitution reactions may require the presence of a catalyst or a specific solvent to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may result in the formation of a carboxylic acid or ketone, while reduction may yield an alcohol or amine. Substitution reactions can lead to the formation of various derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

3-({1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic applications.

    Medicine: The compound may have potential as a pharmaceutical agent, particularly in the treatment of diseases where its specific chemical properties are advantageous. Further research is needed to explore its efficacy and safety in clinical settings.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its incorporation into polymers or other materials can lead to the development of advanced materials for various applications.

Mechanism of Action

The mechanism of action of 3-({1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions responsible for its effects.

Comparison with Similar Compounds

3-({1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrazine-2-carbonitrile can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

The unique combination of functional groups and structural features in this compound sets it apart from these similar compounds, providing distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

3-[[1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN7O/c1-27(19-16(9-22)23-7-8-24-19)14-10-28(11-14)20-17(21)18(25-12-26-20)13-3-5-15(29-2)6-4-13/h3-8,12,14H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXUFFSVWZFBFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=NC(=C2F)C3=CC=C(C=C3)OC)C4=NC=CN=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.